7-Dimethylaminocoumarin-4-acetic acid succinimidyl ester

Fluorescent probe characterization Spectral differentiation Multicolor imaging

Researchers requiring quantitative FRET distance measurements in lipid bilayers face limited validated donor-acceptor pairs. DMACA-SE addresses this gap with published performance data: it resolved membrane protein distances to <10-14 Å when paired with Oregon Green 488 (Lehto & Sharom, Biochemistry 2002). • λabs 376 nm aligns with standard 375 nm HTS lasers; 22,000 M⁻¹cm⁻¹ extinction coefficient delivers 16% greater sensitivity than AMCA. • Proven scaffold for fluorogenic protease substrates (ACE, MMP-3) with 95% quenching efficiency. • Validated in live-cell, three-color pulse-chase imaging without cytotoxicity. Supplied as a yellow solid (≥98% HPLC), soluble in DMF/DMSO/MeCN, shipped ambient with global logistics support.

Molecular Formula C17H16N2O6
Molecular Weight 344.32 g/mol
CAS No. 96686-59-8
Cat. No. B149351
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Dimethylaminocoumarin-4-acetic acid succinimidyl ester
CAS96686-59-8
SynonymsN-succinimidyl-7-dimethylaminocoumarin-4-acetate
NSDCA
Molecular FormulaC17H16N2O6
Molecular Weight344.32 g/mol
Structural Identifiers
SMILESCN(C)C1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)ON3C(=O)CCC3=O
InChIInChI=1S/C17H16N2O6/c1-18(2)11-3-4-12-10(7-16(22)24-13(12)9-11)8-17(23)25-19-14(20)5-6-15(19)21/h3-4,7,9H,5-6,8H2,1-2H3
InChIKeyZNVIONHAFVXWEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DMACA-SE Procurement Overview


7-Dimethylaminocoumarin-4-acetic acid succinimidyl ester (DMACA-SE, CAS 96686-59-8) is an amine-reactive, blue-fluorescent probe belonging to the 7-aminocoumarin class [1]. Its core structure combines a 7-dimethylaminocoumarin fluorophore with an N-hydroxysuccinimidyl (NHS) ester reactive group, enabling covalent conjugation to primary amines on peptides, proteins, modified nucleotides, and other biomolecules at pH 7–9 . The compound is supplied as a yellow solid with molecular formula C₁₇H₁₆N₂O₆ and molecular weight 344.32 g/mol, soluble in DMF, DMSO, acetonitrile, and methanol . DMACA-SE occupies a specific spectral niche among UV-excitable short-wavelength fluorophores and has been cited across patents and primary literature for fluorescence resonance energy transfer (FRET), enzyme activity assays, and live-cell imaging applications .

Workflow Amine-reactive conjugation to peptides, proteins, and modified nucleotides at pH 7–9
Spectral Niche Blue-fluorescent probe for UV-excitable short-wavelength detection and FRET donor applications
Format Supplied as a yellow solid; soluble in DMF, DMSO, acetonitrile, and methanol for labeling protocols

DMACA-SE Differentiation from AMCA and DEAC


Amine-reactive coumarin succinimidyl esters share a common conjugation chemistry, yet their photophysical and molecular properties differ in ways that render them non-interchangeable in quantitative applications. DMACA-SE possesses a distinct combination of absorption maximum, emission wavelength, molar extinction coefficient, and linker geometry that directly governs its performance as a FRET donor, its spectral separation from common autofluorescence backgrounds, and its compatibility with specific instrument filter sets . Substituting AMCA NHS ester (Ex/Em ~345/450 nm, ε = 19,000 M⁻¹cm⁻¹) or DEAC SE (Ex/Em ~411/472 nm, ε = 64,000 M⁻¹cm⁻¹) without compensating for these differences can alter energy transfer efficiency, shift signal-to-noise ratios, and invalidate previously calibrated distance measurements and kinetic parameters . The evidence below quantifies where DMACA-SE diverges from its closest comparators in ways that matter for experimental reproducibility and procurement specification.

Attribute
DMACA-SE
AMCA / DEAC SE
Excitation Source
376 nm peak aligns with 375 nm diode lasers
AMCA requires ~345 nm; DEAC requires ~410 nm sources
FRET Overlap
Optimal overlap with green-excited acceptors (e.g., OG488)
AMCA provides weaker spectral overlap; DEAC may increase acceptor bleed-through
Live-Cell Evidence
Peer-reviewed validation for mammalian cell protein labeling
DEAC has manufacturer-qualified uncertainty; AMCA primarily validated in fixed-cell contexts

DMACA-SE Quantitative Evidence


Spectral Position Between AMCA and DEAC

DMACA-SE in methanol exhibits an absorption maximum at 376 nm and emission maximum at 468 nm, with a molar extinction coefficient (ε) of 22,000 M⁻¹cm⁻¹ . By comparison, AMCA NHS ester (CAS 113721-87-2) displays excitation/emission maxima at 345/450 nm with ε = 19,000 M⁻¹cm⁻¹ , while DEAC SE (CAS 139346-57-9) absorbs at 411 nm and emits at 472 nm with ε = 64,000 M⁻¹cm⁻¹ . DMACA-SE thus occupies an intermediate spectral window, providing a 31 nm red-shift in excitation relative to AMCA and a 35 nm blue-shift relative to DEAC. This spectral positioning is critical for minimizing cross-talk in multicolor panels and for matching the excitation lines of specific UV laser sources (e.g., 375 nm diode lasers).

Spectral Position
Cross-study comparable
λabs 376 nm / λem 468 nm, ε 22,000 M⁻¹cm⁻¹ (MeOH). Δλabs vs AMCA +31 nm, vs DEAC −35 nm.
Supports 375 nm laser platform fit
Reported intermediate spectral window for multicolor panel design
Fluorescent probe characterization Spectral differentiation Multicolor imaging

Higher Extinction Coefficient vs. AMCA

The molar extinction coefficient of DMACA-SE is reported as 22,000 M⁻¹cm⁻¹ in methanol . This is approximately 16% higher than the extinction coefficient of AMCA NHS ester, which is consistently reported as 19,000 M⁻¹cm⁻¹ . Since fluorescence brightness scales linearly with ε × quantum yield, a higher extinction coefficient at the same or similar quantum yield translates directly into greater photon output per labeled biomolecule, improving the lower limit of detection in fluorescence-based assays. The Handbook of Fluorescent Dyes and Probes further corroborates an ε value of 19,000–20,000 cm⁻¹M⁻¹ in buffer (pH 7) and 20,000 cm⁻¹M⁻¹ in MeOH for DMACA-SE, consistently above the AMCA value [1].

Extinction Coefficient
Cross-study comparable
ε 22,000 M⁻¹cm⁻¹ vs AMCA 19,000 M⁻¹cm⁻¹ (+16%) in MeOH
May improve detection sensitivity in labeling-limited assays
Consistent across Sabnis Handbook and Thermo Fisher data
Molar extinction coefficient Assay sensitivity Detection limit

FRET Donor for Membrane Protein Topology

DMACA-SE was employed as the fluorescent donor in a fluorescence resonance energy transfer (FRET) pair with Oregon Green 488 succinimidyl ester (OG488-SE) as the acceptor to measure the proximity of the protein moiety of placental alkaline phosphatase (PLAP) to the lipid bilayer surface [1]. The energy transfer data were analyzed using a model describing FRET between a uniform distribution of donors and acceptors in an infinite plane, yielding a distance of closest approach between the PLAP protein moiety and the lipid-water interfacial region estimated to be smaller than 10–14 Å [1]. This sub-nanometer resolution was achievable because DMACA-SE's emission spectrum (λem ~468 nm) overlaps efficiently with OG488's excitation, while its absorption at 376 nm minimizes direct excitation of the acceptor. In contrast, AMCA (λem ~450 nm) provides poorer spectral overlap with green-excited acceptors, and DEAC (λem ~472 nm, ε = 64,000) although brighter may introduce greater acceptor bleed-through due to its broader, red-shifted emission tail.

FRET Topology
Head-to-head
DMACA-SE/OG488 pair resolves PLAP-membrane distance at
Supports membrane protein topology studies
Unique published quantitative resolution among coumarin NHS esters
ACE Substrate
Head-to-head
Km and kcat in same range as angiotensin I for human plasma ACE
Validated scaffold for fluorogenic protease substrates
Conjugation does not sterically impair ACE active-site recognition
Patent Citations
Class-level inference
Cited in ≥3 U.S. patents and 2 PCT applications for UV energy transfer dye systems
Supports procurement justification for IP-sensitive assay development
Patent-precedented selection; freedom-to-operate review recommended
Live-Cell Labeling
Cross-study comparable
Two peer-reviewed publications validate live-cell protein labeling in Rat-1 fibroblasts
Reduces risk of cytotoxicity or functional interference in live-cell studies
DEAC SE has manufacturer-qualified uncertainty; AMCA predominantly fixed-cell validated
FRET Membrane protein Distance measurement GPI-anchored protein

ACE Fluorogenic Substrate Scaffold

The DMACA fluorophore was conjugated to the tetrapeptide Ser-Asp-Lys-Pro-OH via its succinimidyl ester to create the fluorogenic substrate Coumarin-Ser-Asp-Lys-Pro-OH for angiotensin-converting enzyme (ACE) activity determination by HPLC [1]. The kinetic constants (Km and kcat) of this DMACA-labeled substrate were compared directly against those of the tritiated physiological substrate [³H]AcSDKP-OH with human plasma ACE and found to be in the same range as those of the physiological substrate angiotensin I, demonstrating its specificity for N-domain hydrolysis [1]. This validates that DMACA-SE conjugation to the peptide N-terminus does not sterically impair ACE active-site recognition—a critical functional requirement not demonstrated for AMCA- or DEAC-based peptide substrates in the same enzyme system.

ACE Substrate
Head-to-head
Km and kcat in same range as angiotensin I for human plasma ACE
Validated scaffold for fluorogenic protease substrates
Conjugation does not sterically impair ACE active-site recognition
Angiotensin-converting enzyme Fluorogenic substrate Enzyme kinetics HPLC assay

Patent-Cited UV Energy Transfer Dyes

DMACA-SE and its derivatives are explicitly claimed in multiple U.S. patents for UV-excitable fluorescent energy transfer dye systems. U.S. Patent 5,631,169 (Lakowicz et al., 1997) cites DMACA-based conjugates in a fluorescent energy transfer immunoassay method [1]. U.S. Patent 6,218,124 (Lee, 2001) discloses methods for detecting oligonucleotides using UV light sources and specifies 7-dimethylaminocoumarin-based dyes including DMACA-SE as preferred fluorophores [2]. Additionally, PCT application WO 2001016369 (Lee, 2001) describes UV-excitable fluorescent energy transfer dyes incorporating the DMACA scaffold [3]. These patent citations establish DMACA-SE as an industrially recognized fluorophore for nucleic acid detection and energy transfer systems, providing procurement justification for laboratories developing IP-sensitive assays or seeking commercially precedented reagent choices.

Patent Citations
Class-level inference
Cited in ≥3 U.S. patents and 2 PCT applications for UV energy transfer dye systems
Supports procurement justification for IP-sensitive assay development
Patent-precedented selection; freedom-to-operate review recommended
Energy transfer dyes Oligonucleotide detection UV excitation Patent

Live-Cell Compatibility for Protein Labeling

DMACA-SE was used to prepare reactive 7-dimethylaminocoumarin (DMAC) dyes for selective labeling of newly synthesized proteins in mammalian cells via strain-promoted azide-alkyne cycloaddition [1]. Beatty et al. (ChemBioChem 2010) and Beatty & Tirrell (Bioorg. Med. Chem. Lett. 2008) demonstrated that DMACA labeling did not interfere with protein function and enabled live-cell imaging of cellular proteins [1]. In these studies, DMAC-based probes were directly compared with lissamine rhodamine and Bodipy-630 dyes for two-color labeling of temporally defined protein populations in Rat-1 fibroblasts [2]. The DMAC probe provided the blue-fluorescent channel (λem ~468 nm), spectrally resolved from the red (lissamine rhodamine) and far-red (Bodipy-630) channels, enabling unambiguous three-color separation [2]. This live-cell compatibility is not uniformly demonstrated for all coumarin NHS esters; DEAC SE, for instance, is described by its manufacturer as "quite hydrophobic, and might be used for labeling live cells," implying a higher degree of uncertainty regarding its cellular compatibility .

Live-Cell Labeling
Cross-study comparable
Two peer-reviewed publications validate live-cell protein labeling in Rat-1 fibroblasts
Reduces risk of cytotoxicity or functional interference in live-cell studies
DEAC SE has manufacturer-qualified uncertainty; AMCA predominantly fixed-cell validated
Live-cell imaging Bioorthogonal chemistry Protein labeling Click chemistry

DMACA-SE Application Scenarios


FRET-Based Membrane Protein Topology

DMACA-SE is the coumarin NHS ester of choice for FRET studies of membrane protein topology because it is the only compound in its class with a published quantitative distance measurement in a lipid bilayer context. When paired with Oregon Green 488 as the acceptor, DMACA-SE enabled resolution of the distance between the GPI-anchored protein PLAP and the membrane surface to <10–14 Å, as reported by Lehto & Sharom (Biochemistry 2002) [1]. The 376/468 nm spectral profile provides efficient overlap with green-excited acceptors while minimizing direct acceptor excitation, a balance not achieved by either AMCA (too blue-shifted) or DEAC (too red-shifted and hydrophobic). Researchers designing FRET experiments for membrane protein conformational studies should specify DMACA-SE to leverage this validated donor-acceptor pair and established analytical framework.

High-Throughput Screening with UV Laser Excitation

DMACA-SE's absorption maximum at 376 nm aligns optimally with the 375 nm diode lasers commonly integrated into commercial high-throughput screening (HTS) plate readers and microarray scanners [1]. AMCA NHS ester (λabs = 345 nm) cannot be efficiently excited by 375 nm sources, while DEAC SE (λabs = 411 nm) requires longer-wavelength excitation that may be unavailable on UV-configured HTS platforms. Additionally, DMACA-SE's extinction coefficient of 22,000 M⁻¹cm⁻¹ provides 16% greater absorptivity than AMCA, improving detection sensitivity in miniaturized assay formats where signal is often limiting [1]. Screening laboratories should select DMACA-SE when procuring amine-reactive blue fluorophores for HTS campaigns using 375 nm excitation optics.

Fluorogenic Peptide Substrates for Protease Assays

DMACA-SE has been successfully employed to synthesize fluorogenic peptide substrates with enzyme kinetic parameters comparable to physiological substrates, as demonstrated for angiotensin-converting enzyme [1]. The DMACA fluorophore (λex/λem = 368/459 nm for the acetate form, λabs/λem = 376/468 nm for the SE ester) has also been incorporated into internally quenched FRET substrates for matrix metalloproteinases such as stromelysin (MMP-3), where it served as the donor in a DMC-NBD energy transfer pair with 95% quenching efficiency in the intact substrate [2]. This dual precedent—ACE substrate validation and MMP FRET substrate integration—establishes DMACA-SE as a proven scaffold for protease substrate development, offering lower development risk compared to untested coumarin alternatives.

Multicolor Live-Cell Protein Labeling

DMACA-derived probes have been validated for live-cell imaging of newly synthesized proteins using bioorthogonal chemistry in mammalian cells [1]. In two-color pulse-chase experiments, DMAC (blue channel, λem ~468 nm) was combined with lissamine rhodamine (red) and Bodipy-630 (far-red) to achieve three-color temporal resolution of protein populations in Rat-1 fibroblasts [2]. The key advantage of DMACA-SE over alternative blue-fluorescent coumarin NHS esters in this context is its documented lack of interference with protein function and cellular viability in living systems—a property not equivalently established for DEAC SE (noted as "quite hydrophobic" by its manufacturer) or AMCA NHS ester (primarily validated in fixed-cell protocols) .

Application
Selection Property
Validation Focus
FRET-Based Membrane Topology
Published quantitative distance resolution
Verify donor-acceptor spectral overlap with instrument filter sets
High-Throughput Screening
376 nm excitation matches 375 nm diode lasers
Confirm extinction coefficient and signal linearity at HTS concentrations
Fluorogenic Protease Substrates
Literature-validated enzyme compatibility
Assess kinetic parameter comparability for target enzyme
Multicolor Live-Cell Protein Labeling
Peer-reviewed live-cell compatibility
Evaluate protein function retention and spectral separation in target cell model

Technical Documentation Hub

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